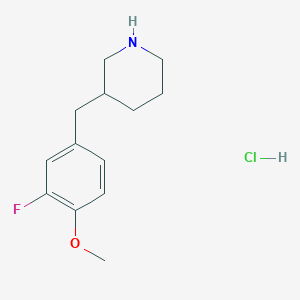

3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

Descripción general

Descripción

3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl moiety, which is further connected to a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzyl chloride and piperidine.

Reaction: The 3-fluoro-4-methoxybenzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Formation of Intermediate: This reaction results in the formation of 3-(3-Fluoro-4-methoxy-benzyl)-piperidine.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.

Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in organic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products:

Substitution Reactions: Formation of various substituted derivatives.

Oxidation: Formation of corresponding aldehydes or ketones.

Reduction: Formation of corresponding alcohols.

Hydrolysis: Formation of the parent amine and corresponding acids.

Aplicaciones Científicas De Investigación

3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxy group play a crucial role in modulating the compound’s binding affinity and activity. The piperidine ring enhances its stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

- 3-Fluoro-4-methoxybenzyl chloride

- 3-Fluoro-4-methoxy-benzyl-hydrazine

Comparison:

- 3-Fluoro-4-methoxybenzyl chloride: This compound is a precursor in the synthesis of 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride. It lacks the piperidine ring, making it less complex.

- 3-Fluoro-4-methoxy-benzyl-hydrazine: This compound contains a hydrazine group instead of a piperidine ring, leading to different chemical properties and potential applications.

Uniqueness: this compound is unique due to the presence of both the fluorine atom and methoxy group on the benzyl moiety, combined with the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is a synthetic compound characterized by its unique structural features, which include a piperidine ring substituted with a 3-fluoro-4-methoxybenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with neurotransmitter systems and enzyme inhibition.

- Chemical Formula : C₁₃H₁₈FNO·ClH

- Molecular Weight : 259.75 g/mol

- CAS Number : 1172742-77-6

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with neurotransmitter receptors and potential therapeutic applications.

The compound is believed to act primarily as a modulator of dopamine receptors, particularly the D4 subtype. Its structural modifications enhance binding affinity and selectivity, which are crucial for developing drugs targeting neuropsychiatric disorders.

Binding Affinity Studies

Research indicates that the 3-fluoro-4-methoxy substitution significantly enhances the compound's binding affinity to dopamine receptors. For example, studies have shown that derivatives of this compound exhibit Ki values (inhibition constants) in the nanomolar range, indicating potent receptor interactions:

| Compound | Ki (nM) |

|---|---|

| This compound | 167 |

| 3-Fluorobenzyl derivative | 167 |

| 4-Chloro derivative | 134 |

These findings suggest that even minor modifications in the substituent groups can lead to substantial changes in biological activity, highlighting the importance of structural optimization in drug design .

Case Studies

-

Dopamine D4 Receptor Antagonism :

A study evaluated several piperidine derivatives, including this compound, for their ability to antagonize the D4 receptor. The compound showed promising results with a significant reduction in receptor activity at low concentrations, indicating its potential as a therapeutic agent for conditions like schizophrenia . -

Metabolic Stability :

Investigations into the metabolic stability of this compound revealed that it maintains favorable pharmacokinetic properties. The compound exhibited moderate clearance rates in human liver microsomes, suggesting that it could have sufficient bioavailability for therapeutic use .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other piperidine derivatives:

| Compound | Binding Affinity (Ki) | Metabolic Stability | Notes |

|---|---|---|---|

| This compound | 167 nM | Moderate | Potential D4 antagonist |

| N-Methylated piperidine derivative | Varies | Low | Reduced activity |

| Trifluoromethyl analog | Higher Ki values | High | Less selective |

This comparison underscores the significance of substituent effects on both binding affinity and metabolic stability, which are critical factors in drug development .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position of the benzyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Piperidine Ring Functionalization

The secondary amine in the piperidine ring undergoes alkylation and acylation reactions:

N-Alkylation

N-Acylation

| Acylating Agent | Conditions | Product | Yield | Notes | Reference |

|---|---|---|---|---|---|

| Acetyl chloride | Et₃N, THF, 0°C → RT | N-Acetyl-piperidine derivative | 85% | Improved metabolic stability |

Oxidation of Piperidine

| Oxidizing Agent | Conditions | Product | Yield | Mechanism | Reference |

|---|---|---|---|---|---|

| KMnO₄, H₂SO₄ | H₂O, 60°C, 6h | Piperidone derivative | 42% | Radical-mediated oxidation |

Reduction of Aromatic Ring

| Reducing Agent | Conditions | Product | Yield | Catalyst | Reference |

|---|---|---|---|---|---|

| H₂, Pd/C (10%) | EtOH, RT, 24h | Saturated cyclohexylmethyl-piperidine | 91% | Complete benzyl group reduction |

Cross-Coupling Reactions

The benzyl group participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst/Base | Partner | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Phenylboronic acid | Biaryl-piperidine hybrid | 67% |

Salt Metathesis

The hydrochloride counterion can be exchanged:

| New Counterion | Conditions | Product | Solubility | Reference |

|---|---|---|---|---|

| HBr (gas) | Et₂O, 0°C → RT | Hydrobromide salt | 2.3x increased in DMSO | |

| NaOTf | MeCN, RT, 2h | Triflate salt | Improved crystallinity |

Ring-Opening Reactions

Under strong acidic conditions, the piperidine ring undergoes fragmentation:

| Acid | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| HCl (conc.) | Reflux, 12h | Linear amine derivative | Retro-Mannich cleavage |

Comparative Reactivity Table

| Reaction Site | Reactivity (Relative Rate) | Key Influencing Factors |

|---|---|---|

| Piperidine N-H | High | Steric hindrance from benzyl group |

| Benzyl fluorine | Moderate | Ortho-methoxy deactivation |

| Methoxy group | Low | Resonance stabilization |

Propiedades

IUPAC Name |

3-[(3-fluoro-4-methoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c1-16-13-5-4-10(8-12(13)14)7-11-3-2-6-15-9-11;/h4-5,8,11,15H,2-3,6-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXMNUJKNKJFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCNC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588815 | |

| Record name | 3-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172742-77-6 | |

| Record name | 3-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.